(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
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Overview
Description
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a methanol moiety
Mechanism of Action
Target of Action
Pyrazole derivatives have been associated with diverse biological activities, including cytotoxic effects on several human cell lines . Some pyrazole derivatives have been shown to be potent against Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to changes in cell function . For instance, some pyrazole derivatives have been demonstrated to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests it may have good bioavailability .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic properties . For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.
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Step 1: Formation of Intermediate
Reagents: 1-methyl-1H-pyrazole-5-carbaldehyde, phenylmagnesium bromide
Conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon)
Reaction: The aldehyde group of 1-methyl-1H-pyrazole-5-carbaldehyde reacts with phenylmagnesium bromide to form the corresponding alcohol intermediate.
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Step 2: Reduction
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions, typically at low temperatures
Reaction: The intermediate is reduced to this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:
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Oxidation: : The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reagents: Chromium trioxide, pyridinium chlorochromate
Conditions: Anhydrous conditions, typically at room temperature
Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)aldehyde or (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)carboxylic acid
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Reduction: : The compound can be reduced to form the corresponding alkane.
Reagents: Hydrogen gas, palladium on carbon
Conditions: Elevated pressure and temperature
Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methane
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Substitution: : The hydroxyl group can be substituted with other functional groups.
Reagents: Thionyl chloride, phosphorus tribromide
Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)chloride or (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)bromide
Scientific Research Applications
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- (1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol
- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
- (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
Uniqueness
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is unique due to the presence of both a pyrazole ring and a phenyl group, which confer distinct electronic and steric properties. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[4-(2-methylpyrazol-3-yl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOIYABGDSYZPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707173 |
Source
|
Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-18-6 |
Source
|
Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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